4-(6-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine
説明
The compound 4-(6-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine is a heterocyclic molecule featuring a [1,2,4]triazolo[4,3-b]pyridazine core. This bicyclic system is fused with a pyridine ring at position 3 and a 4-methylbenzylthio group at position 4. Its structural analogs, however, demonstrate diverse applications in medicinal chemistry, including antimalarial and herbicidal activities .
特性
IUPAC Name |
6-[(4-methylphenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5S/c1-13-2-4-14(5-3-13)12-24-17-7-6-16-20-21-18(23(16)22-17)15-8-10-19-11-9-15/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNZOZADNWASCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
The synthesis of 4-(6-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine typically involves multiple steps, starting from readily available starting materials. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, solvent choice, and reaction time .
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration, under suitable conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and the nature of the substituents on the aromatic rings.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
作用機序
The mechanism of action of 4-(6-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyridazine rings in its structure allow it to form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of their biological functions . The exact pathways involved depend on the specific application and the nature of the target molecules.
類似化合物との比較
Core Structure and Substituent Variations
The [1,2,4]triazolo[4,3-b]pyridazine scaffold is shared among several analogs, but substituent variations significantly influence physicochemical and biological properties:
Physicochemical Properties
- Solubility : The furan-containing analog () exhibits water solubility of 29 µg/mL at pH 7.4, a critical factor for drug bioavailability .
- Synthesis Yields : Sulfur-containing analogs (e.g., , c) are synthesized via nucleophilic substitution with yields >90%, whereas halogenated derivatives () show lower yields due to steric hindrance .
Structural Insights from NMR and Crystallography
- Compound 15c (): ¹H-NMR (δ 4.28 ppm for Bn CH₂) and ¹³C-NMR (δ 38.3 ppm for Bn CH₂) confirm the 4-methylbenzylthio substitution. LC/MS (m/z 403.4 [M+H]⁺) validates molecular weight .
- Compound 4ee (): ¹H-NMR (δ 12.85 ppm for NH) indicates hydrogen bonding, critical for enzyme inhibition .
Key Research Findings and Trends
- Substituent Effects : Electron-donating groups (e.g., methyl in the target compound) enhance stability, while electron-withdrawing groups (e.g., fluorine in ) improve reactivity .
- Biological Potency : Sulfur atoms and aromatic systems are critical for binding to biological targets, as seen in antimalarial and herbicidal activities .
生物活性
The compound 4-(6-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine is a novel triazole derivative that has garnered attention for its potential biological activities. This article synthesizes the existing research on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : CHNS
- Molecular Weight : 394.49 g/mol
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily through its interaction with various biological targets. Notably, it has shown promise in anti-tubercular activity and modulation of inflammatory pathways.
Anti-Tubercular Activity
A study focused on the design and synthesis of related compounds reported that derivatives similar to the target compound exhibited significant anti-tubercular activity against Mycobacterium tuberculosis. For instance, certain analogues demonstrated IC values ranging from 1.35 to 2.18 μM, indicating potent inhibitory effects on bacterial growth .
The mechanism by which these compounds exert their biological effects often involves the inhibition of specific enzymes or receptors. In particular, triazole derivatives have been noted for their ability to modulate pathways related to inflammation and immune response.
Case Studies and Experimental Data
- Study on Inhibitory Effects : A recent investigation evaluated the inhibitory effects of various triazole derivatives on cytokine production in human whole blood assays. The results indicated significant inhibition of IL-17A production, a cytokine involved in inflammatory responses . The compound’s ability to modulate cytokine levels suggests potential applications in treating autoimmune diseases.
- In Vitro Cytotoxicity : The cytotoxicity of the compound was assessed using human embryonic kidney (HEK-293) cells. Results indicated that the tested compounds were nontoxic at effective concentrations, which is crucial for their development as therapeutic agents .
- Pharmacokinetic Profile : The pharmacokinetic properties of related compounds were evaluated in mouse models, revealing favorable absorption and distribution characteristics. This is essential for assessing the viability of these compounds in clinical settings .
Data Tables
| Activity Type | IC Value (μM) | Cell Line/Model |
|---|---|---|
| Anti-Tubercular | 1.35 - 2.18 | Mycobacterium tuberculosis H37Ra |
| Cytokine Inhibition | N/A | Human Whole Blood Assay |
| Cytotoxicity | Nontoxic | HEK-293 Cells |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
